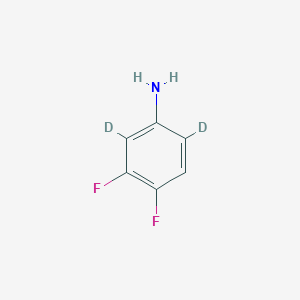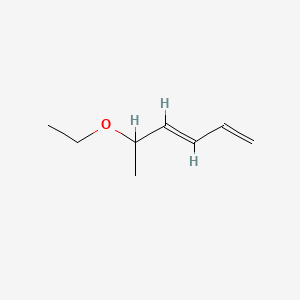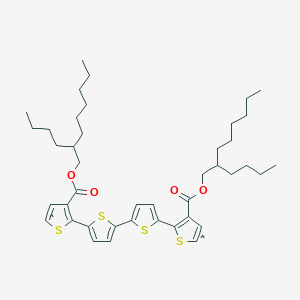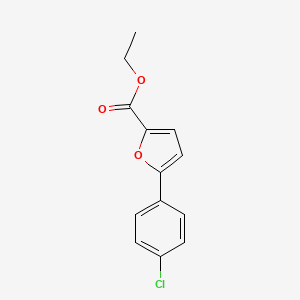
3,4-Difluoroaniline-2,6-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Difluoroaniline-2,6-d2 is a deuterated derivative of 3,4-difluoroaniline, a compound with the molecular formula C6H3D2F2N. This compound is characterized by the presence of two fluorine atoms and two deuterium atoms on the benzene ring, making it a valuable tool in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoroaniline-2,6-d2 typically involves the introduction of deuterium atoms into the 3,4-difluoroaniline molecule. One common method is the catalytic hydrogenation of 3,4-difluoronitrobenzene in the presence of deuterium gas. This reaction is carried out under controlled conditions, often using palladium on carbon (Pd/C) as a catalyst, at elevated temperatures and pressures to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous-flow methodologies have been developed to optimize the reaction conditions, improve yield, and ensure safety. These methods involve the use of specialized reactors and precise control of reaction parameters to achieve high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoroaniline-2,6-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent amine form.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used under basic conditions.
Major Products Formed
Oxidation: Formation of difluoroquinones.
Reduction: Regeneration of 3,4-difluoroaniline.
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Scientific Research Applications
3,4-Difluoroaniline-2,6-d2 has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a labeling agent in nuclear magnetic resonance (NMR) studies.
Biology: Employed in the study of metabolic pathways and enzyme mechanisms due to its deuterium labeling.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-Difluoroaniline-2,6-d2 involves its interaction with specific molecular targets, such as enzymes and receptors. The deuterium atoms in the compound can influence the rate of metabolic reactions, providing insights into reaction mechanisms and pathways. This isotopic labeling allows researchers to trace the compound’s behavior in biological systems and understand its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoroaniline: Another difluoroaniline derivative with fluorine atoms at different positions.
2,3-Difluoroaniline: Similar structure but with fluorine atoms at the 2 and 3 positions.
3,5-Difluoroaniline: Fluorine atoms at the 3 and 5 positions.
Uniqueness
3,4-Difluoroaniline-2,6-d2 is unique due to its deuterium labeling, which provides distinct advantages in research applications, particularly in NMR studies and metabolic tracing. The presence of deuterium atoms allows for more precise tracking and analysis of the compound’s behavior in various chemical and biological processes .
Properties
Molecular Formula |
C6H5F2N |
|---|---|
Molecular Weight |
131.12 g/mol |
IUPAC Name |
2,6-dideuterio-3,4-difluoroaniline |
InChI |
InChI=1S/C6H5F2N/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2/i1D,3D |
InChI Key |
AXNUZKSSQHTNPZ-SDTNDFKLSA-N |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1N)[2H])F)F |
Canonical SMILES |
C1=CC(=C(C=C1N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-3-carboxylic acid](/img/structure/B12306260.png)
![rac-tert-butyl (1R,5R)-1-(aminomethyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate, cis](/img/structure/B12306286.png)
![1,5-Diethyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate](/img/structure/B12306291.png)
![10-Hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-2,8-dicarboxylic acid;9,10,15-trihydroxypentadecanoic acid](/img/structure/B12306294.png)

![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B12306302.png)

![2-((4-Hydroxypiperidin-4-yl)methyl)-2-azaspiro[4.5]decan-3-one hydrochloride](/img/structure/B12306310.png)
![4-(3-{[1,6-Diphenyl-5-({[(1,3-thiazol-5-yl)methoxy]carbonyl}amino)hexan-2-yl]carbamoyl}-3-{[methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})carbamoyl]amino}propyl)morpholin-4-ium-4-olate](/img/structure/B12306311.png)

![2-[10-(4-Fluorophenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12306318.png)


